2,5-Dichloro-4-(difluoromethyl)pyridine
Overview
Description
2,5-Dichloro-4-(difluoromethyl)pyridine is a chemical compound with the molecular formula C6H3Cl2F2N . It has a molecular weight of 198 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3Cl2F2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is known to have a molecular weight of 198 . More specific physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Chemistry and Properties of Pyridine Derivatives
Pyridine derivatives exhibit remarkable variability in their chemistry and properties, contributing significantly to the fields of coordination chemistry and material science. They serve as essential ligands in the formation of complex compounds, demonstrating unique spectroscopic properties, structures, magnetic properties, and electrochemical activities. This versatility suggests that 2,5-Dichloro-4-(difluoromethyl)pyridine could potentially play a role in developing novel materials and catalytic processes (Boča, Jameson, & Linert, 2011).
Medicinal Chemistry and Pharmacophore Design
Within medicinal chemistry, pyridine derivatives are crucial scaffolds for designing selective inhibitors for various biological targets. Their role in pharmacophore design for kinase inhibitors, for example, highlights their importance in discovering new therapeutic agents. These derivatives' ability to interact with multiple binding sites on enzymes and receptors underscores their potential utility in designing drugs with enhanced efficacy and selectivity (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Environmental Science and Pollution Remediation
In environmental science, pyridine derivatives are investigated for their role in pollution remediation. The study of microbial degradation of polyfluoroalkyl chemicals, for instance, is crucial for understanding how these persistent pollutants can be broken down in the environment. This research is vital for developing strategies to mitigate the impact of chemical pollutants, including those related to pyridine derivatives, on ecosystems (Liu & Mejia Avendaño, 2013).
Agrochemical Applications
Pyridine-based compounds also find applications in the agrochemical industry as pesticides, including fungicides, insecticides, and herbicides. Their role in the synthesis of novel agrochemicals through Intermediate Derivatization Methods suggests potential applications for this compound in developing new pesticides or enhancing the efficacy of existing ones (Guan et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
2,5-dichloro-4-(difluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2F2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHXHQFEKOXQKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401266487 | |
Record name | Pyridine, 2,5-dichloro-4-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1374659-30-9 | |
Record name | Pyridine, 2,5-dichloro-4-(difluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2,5-dichloro-4-(difluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401266487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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